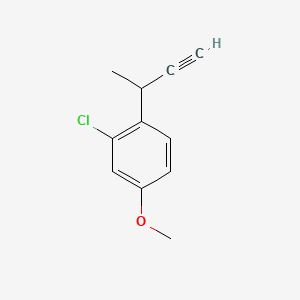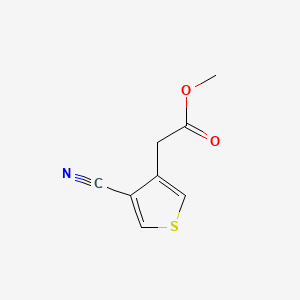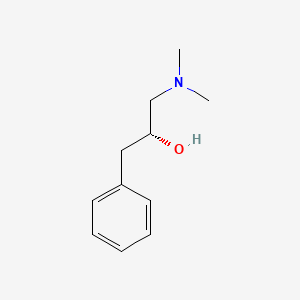
(2R)-1-(dimethylamino)-3-phenylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-(dimethylamino)-3-phenylpropan-2-ol is a chiral compound with a molecular formula of C11H17NO. It is an important intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(dimethylamino)-3-phenylpropan-2-ol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 3-phenylpropan-2-one using a chiral reducing agent to ensure the formation of the (2R) enantiomer. The reaction is usually carried out in the presence of a catalyst such as Raney nickel or palladium on carbon, under hydrogenation conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-1-(dimethylamino)-3-phenylpropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be further reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-phenylpropan-2-one, while reduction can yield 3-phenylpropan-2-ol .
Wissenschaftliche Forschungsanwendungen
(2R)-1-(dimethylamino)-3-phenylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including drugs for the treatment of neurological disorders.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R)-1-(dimethylamino)-3-phenylpropan-2-ol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and the specific pathway involved. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-1-(dimethylamino)-3-phenylpropan-2-ol
- 1-(dimethylamino)-2-phenylpropan-2-ol
- 1-(dimethylamino)-3-phenylpropan-1-ol
Uniqueness
(2R)-1-(dimethylamino)-3-phenylpropan-2-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This enantiomer is often preferred in pharmaceutical applications due to its higher efficacy and lower side effects compared to its (2S) counterpart .
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
(2R)-1-(dimethylamino)-3-phenylpropan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-11(13)8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
FJTKLVBCDXULJP-LLVKDONJSA-N |
Isomerische SMILES |
CN(C)C[C@@H](CC1=CC=CC=C1)O |
Kanonische SMILES |
CN(C)CC(CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13453987.png)
![[2,2'-Bithiophene]-5-thiol](/img/structure/B13453992.png)
![4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13454000.png)
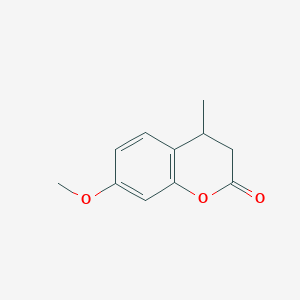
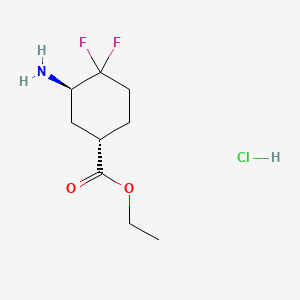
![Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13454015.png)

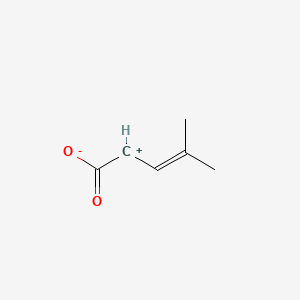
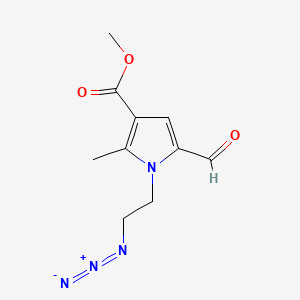
amine hydrochloride](/img/structure/B13454043.png)

